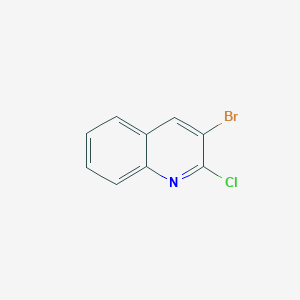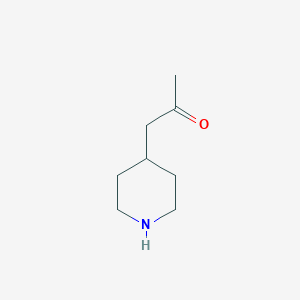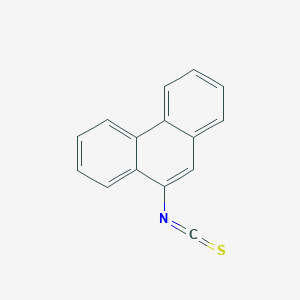
3-Bromo-2-chloroquinoline
Vue d'ensemble
Description
3-Bromo-2-chloroquinoline is a chemical compound with the molecular formula C9H5BrClN . It is used as an intermediate in the synthesis of various aryl quinoline compounds .
Synthesis Analysis
The synthesis of 3-Bromo-2-chloroquinoline involves several steps. For instance, 3-benzyl-6-bromo-2-chloroquinoline, a related compound, is synthesized in four steps, confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Another method involves the use of phosphorus oxychloride in acetonitrile .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloroquinoline has been studied using techniques like X-ray diffraction and density functional theory (DFT). The results indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehydes, a related group of compounds, has been extensively studied. These reactions are classified based on the reactivity of the chlorine atom and aldehydic group .Physical And Chemical Properties Analysis
3-Bromo-2-chloroquinoline is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available sources.Applications De Recherche Scientifique
Drug Design and Medicinal Chemistry
3-Bromo-2-chloroquinoline: is a valuable scaffold in drug design due to its broad spectrum of bioactivity. It serves as a core template in the development of new pharmaceuticals, leveraging its ability to interact with various biological targets .
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of complex heterocyclic systems. It can undergo various chemical reactions to form fused or binary quinoline-cord heterocyclic systems, which are essential in medicinal chemistry .
Biological Activity Enhancement
Functionalized derivatives of quinoline, like 3-Bromo-2-chloroquinoline , are used to enhance the biological and medicinal properties of synthetic heterocyclic compounds. This includes improving their efficacy as anti-tuberculosis, antiplasmodial, and antibacterial agents .
Pharmaceutical Intermediates
As an intermediate, 3-Bromo-2-chloroquinoline plays a crucial role in the synthesis of various pharmaceutical agents. Its incorporation into drug formulations can lead to improved pharmacokinetic properties .
Anticancer Research
Quinoline derivatives are actively researched for their anticancer properties3-Bromo-2-chloroquinoline may be involved in the synthesis of compounds that inhibit cancer cell growth and proliferation .
Anti-inflammatory and Antioxidant Applications
The compound’s derivatives are explored for their potential anti-inflammatory and antioxidant activities. These properties are crucial in the treatment of chronic diseases and in preventing oxidative stress-related damage .
Enzyme Inhibition
3-Bromo-2-chloroquinoline: derivatives are investigated for their ability to act as enzyme inhibitors. This includes inhibiting DNA gyrase B in Mycobacterium tuberculosis, which is a promising approach in combating antibiotic resistance .
Green Chemistry
The compound is also significant in the context of green chemistry. Researchers aim to develop synthetic routes that are more sustainable and environmentally friendly, using 3-Bromo-2-chloroquinoline as a key intermediate .
Orientations Futures
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and antifungal effects .
Mode of Action
Quinoline derivatives, such as chloroquine, are known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, resulting in the death of the parasite .
Biochemical Pathways
Quinoline derivatives are known to interfere with the life cycle of the malaria parasite, plasmodium, in the host’s red blood cells .
Result of Action
Quinoline derivatives are known to have antimalarial effects, leading to the death of the malaria parasite .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of quinoline derivatives .
Propriétés
IUPAC Name |
3-bromo-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWUFTQVKMNRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459131 | |
| Record name | 3-BROMO-2-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101870-60-4 | |
| Record name | 3-BROMO-2-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Bromo-2-chloroquinoline in the synthesis of 2,3-Dichloroquinoline?
A1: 3-Bromo-2-chloroquinoline serves as a crucial intermediate in the synthesis of 2,3-Dichloroquinoline, as described in the paper []. The synthesis involves a three-step process starting from commercially available 3-bromoquinoline. The final step involves a halogen exchange reaction where the bromine atom in 3-Bromo-2-chloroquinoline is replaced by a chlorine atom, leading to the formation of the target compound, 2,3-Dichloroquinoline. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














